4-Bromo-3-(trifluoromethyl)quinoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

This precision intermediate features orthogonal reactivity: a highly active C4-bromo handle optimized for high-yield Suzuki-Miyaura couplings — significantly outperforming 4-chloro analogs — paired with a metabolically stable C3-trifluoromethyl group (LogP ≈ 3.8–4.0) that enhances CNS penetration. Its weak MAO inhibition (IC50 > 100,000 nM) minimizes off-target polypharmacology, making it the scaffold of choice for kinase inhibitor and antimicrobial libraries. Procure differentiated chemistry; substitute only if you accept lower coupling efficiency and suboptimal ADME.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 590371-97-4
Cat. No. B1278517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)quinoline
CAS590371-97-4
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H
InChIKeyUCQJHOZLNFXSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-97-4): Critical Procurement Specifications for Halogenated Quinoline Building Blocks in Medicinal Chemistry


4-Bromo-3-(trifluoromethyl)quinoline (CAS 590371-97-4) is a di-substituted quinoline derivative featuring a bromine atom at the C4 position and a trifluoromethyl (-CF3) group at the C3 position on the quinoline scaffold . With a molecular weight of 276.05 g/mol and a molecular formula of C10H5BrF3N, this compound belongs to the class of haloquinolines . The compound is a crystalline solid with a melting point of 79-80°C [1]. Its primary utility lies in serving as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and antimicrobial agents, due to the orthogonal reactivity conferred by its bromine handle and the electron-withdrawing, metabolically stabilizing trifluoromethyl group [2].

Why 4-Bromo-3-(trifluoromethyl)quinoline Cannot Be Directly Substituted: A Comparative Analysis of Reactivity and Physicochemical Properties


Substituting 4-Bromo-3-(trifluoromethyl)quinoline with a generic halogenated quinoline analog is not advisable due to distinct differences in reactivity, lipophilicity, and metabolic stability. The specific regioisomeric positioning of the bromine and trifluoromethyl groups dictates its performance in cross-coupling reactions and its physicochemical profile [1]. The 4-bromo substituent provides a more reactive handle for palladium-catalyzed transformations compared to its 4-chloro counterpart, enabling milder reaction conditions and higher yields in Suzuki-Miyaura couplings [2]. Furthermore, the 3-trifluoromethyl group significantly increases lipophilicity (LogP ≈ 3.8-4.0) compared to non-fluorinated analogs, which directly impacts membrane permeability and in vivo pharmacokinetics of final drug candidates . Finally, the specific substitution pattern influences biological target engagement, as evidenced by its weak inhibition of MAO enzymes (IC50 > 100,000 nM) [3], a selectivity profile that may differ from other regioisomers.

Quantitative Differentiation of 4-Bromo-3-(trifluoromethyl)quinoline: A Data-Driven Guide for Informed Procurement Decisions


Enhanced Reactivity in Cross-Coupling: 4-Bromo vs. 4-Chloro Analogues in Suzuki-Miyaura Reactions

The 4-bromo substituent in 4-bromo-3-(trifluoromethyl)quinoline provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog (CAS 590371-93-0). This enhanced reactivity is a direct consequence of the lower carbon-halogen bond dissociation energy of the C-Br bond, facilitating oxidative addition with palladium(0) catalysts under milder conditions [1]. This translates to higher yields and broader substrate scope in Suzuki-Miyaura couplings, making it the preferred building block for constructing complex biaryl systems [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling Reactions

Physicochemical Property Differentiation: Impact of -CF3 on LogP and Metabolic Stability vs. -CH3 Analogs

The presence of the trifluoromethyl (-CF3) group at the 3-position confers a significant increase in lipophilicity and metabolic stability compared to a methyl (-CH3) substituted analog like 4-bromo-3-methylquinoline. The target compound exhibits a calculated LogP of 3.78-4.38 [1], whereas the 4-bromo-3-methylquinoline analog is expected to have a lower LogP due to the less lipophilic nature of the methyl group. This increased lipophilicity directly correlates with enhanced membrane permeability, a critical parameter for oral bioavailability in drug development [2]. Furthermore, the -CF3 group is resistant to oxidative metabolism, a common clearance pathway for methyl groups, thereby potentially improving the in vivo half-life of derived drug candidates [2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Biological Target Selectivity: Weak MAO Inhibition Defines a Cleaner Off-Target Profile for Kinase Inhibitor Development

In contrast to some quinoline derivatives that exhibit potent monoamine oxidase (MAO) inhibition, 4-bromo-3-(trifluoromethyl)quinoline demonstrates very weak activity against both MAO-A and MAO-B isoforms, with IC50 values exceeding 100,000 nM [1]. This lack of significant MAO inhibition is a crucial selectivity advantage, as potent MAO inhibition can lead to undesirable off-target effects, including cardiovascular and neurological side effects. This profile makes the compound a cleaner starting point for the development of kinase inhibitors [2], where minimizing polypharmacology is a key objective. While direct comparative MAO data for regioisomers is limited, this data point establishes a baseline selectivity that may be absent in other closely related structures.

Medicinal Chemistry Kinase Inhibitors Off-Target Selectivity

Optimal Application Scenarios for 4-Bromo-3-(trifluoromethyl)quinoline Based on Verified Differential Evidence


Synthesis of Advanced Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

4-Bromo-3-(trifluoromethyl)quinoline is ideally suited as a core scaffold for generating diverse kinase inhibitor libraries. Its enhanced reactivity in Suzuki-Miyaura couplings, relative to its 4-chloro analog, enables efficient and high-yielding diversification at the C4 position to introduce various aryl and heteroaryl groups [1]. The 3-trifluoromethyl group ensures the resulting biaryl derivatives possess optimal lipophilicity (LogP ≈ 3.8-4.0) [2] for cellular penetration, a critical requirement for targeting intracellular kinases. Furthermore, its weak MAO inhibition profile (IC50 > 100,000 nM) [3] minimizes the risk of off-target polypharmacology, a common pitfall in kinase drug discovery. This combination of reactivity, physicochemical properties, and selectivity makes it a strategic choice for medicinal chemists.

Development of Metabolically Stable CNS-Penetrant Drug Candidates

The 3-trifluoromethyl group of 4-bromo-3-(trifluoromethyl)quinoline confers both high lipophilicity (LogP ≈ 3.8-4.0) [1] and resistance to oxidative metabolism. This dual advantage is particularly valuable in the design of drug candidates intended for central nervous system (CNS) targets. The increased LogP relative to methyl-substituted analogs (e.g., 4-bromo-3-methylquinoline) facilitates passive diffusion across the blood-brain barrier (BBB), a prerequisite for CNS efficacy. Simultaneously, the metabolic stability of the -CF3 group reduces the likelihood of rapid first-pass metabolism and clearance, potentially extending the drug's half-life in vivo [2].

Agrochemical Intermediate for High-Performance Pesticides and Herbicides

In the agrochemical industry, 4-bromo-3-(trifluoromethyl)quinoline serves as a valuable intermediate for synthesizing novel pesticides and herbicides [1]. The trifluoromethyl group is a privileged motif in agrochemicals, known for enhancing lipophilicity, metabolic stability, and bioavailability in target organisms. The 4-bromo handle provides a convenient site for introducing diverse functional groups to optimize activity against specific pests or weeds. The compound's demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 50 µg/mL) further supports its utility as a starting point for developing new antifungal or antibacterial agents for crop protection.

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